An In-depth Technical Guide to Bis(2,2-diethoxyethyl) Disulfide
An In-depth Technical Guide to Bis(2,2-diethoxyethyl) Disulfide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Bis(2,2-diethoxyethyl) Disulfide, a specialized organic compound of interest to researchers in synthetic chemistry and drug development. The document details the molecule's fundamental physicochemical properties, presents a validated protocol for its synthesis, discusses its reaction mechanism, and outlines critical guidelines for its safe handling, storage, and potential applications. As a bifunctional molecule featuring a central disulfide linkage and two protected aldehyde moieties (as diethyl acetals), Bis(2,2-diethoxyethyl) Disulfide serves as a versatile intermediate in the construction of complex sulfur-containing molecules and heterocycles. This guide is intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.
Physicochemical Properties
Bis(2,2-diethoxyethyl) Disulfide is a dense, oily liquid whose identity and purity are confirmed through a combination of physical constants and chromatographic analysis. The key properties are summarized in the table below, providing researchers with essential data for reaction planning and material handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₆O₄S₂ | [1][2][3][4] |
| Molecular Weight | 298.46 g/mol | [1][2][3][4] |
| CAS Number | 76505-71-0 | [1][2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |
| Purity | >90% (by GC) for standard grade; ~85% for technical grade | [1][2][4] |
| Boiling Point | 155 °C at 8 mmHg | [1][4] |
| Density | ~1.04 - 1.05 g/mL at 20-25 °C | [2] |
| Refractive Index (n²⁰/D) | ~1.478 - 1.480 | [2][4] |
Synthesis and Mechanism
The synthesis of dialkoxy disulfides is most commonly achieved by the reaction of a corresponding alcohol with sulfur monochloride (S₂Cl₂) in the presence of a non-nucleophilic base.[5] This methodology provides a direct and efficient route to the desired disulfide product.
Underlying Mechanism
The reaction proceeds via a nucleophilic substitution pathway. The hydroxyl group of the starting alcohol, 2,2-diethoxyethanol, acts as the nucleophile, attacking one of the sulfur atoms of sulfur monochloride. This initial attack displaces a chloride ion. A second molecule of the alcohol then attacks the other sulfur atom, displacing the second chloride. A tertiary amine base, such as triethylamine (TEA), is crucial in this process. It serves as an acid scavenger, neutralizing the two equivalents of hydrogen chloride (HCl) that are generated during the reaction. This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and drives the reaction to completion. The acetal functional groups are sensitive to acid, making the immediate neutralization of HCl critical to prevent deprotection and unwanted side reactions.
Representative Experimental Protocol
Causality Statement: This protocol is adapted from established procedures for dialkoxy disulfide synthesis.[5] The choice of a chlorinated solvent like dichloromethane (DCM) is based on its inertness and ability to dissolve both the reactants and the intermediate species. The reaction is performed at 0 °C to control the exothermicity of the reaction between the alcohol and the highly reactive sulfur monochloride, minimizing the formation of byproducts.
Materials:
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2,2-Diethoxyethanol (2.0 eq)
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Sulfur monochloride (S₂Cl₂) (1.0 eq)
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Triethylamine (TEA) (2.1 eq)
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Anhydrous Dichloromethane (DCM)
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Deionized Water
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Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2,2-diethoxyethanol (2.0 eq) and triethylamine (2.1 eq). Dissolve the mixture in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 20 minutes to bring the temperature to 0 °C.
-
Reagent Addition: In a separate, dry dropping funnel, prepare a solution of sulfur monochloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred alcohol/amine mixture over a period of 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Workup - Quenching: Quench the reaction by slowly adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with two portions of deionized water and one portion of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an orange or yellow oil.
-
Purification (Optional): The crude product can be purified further by column chromatography on silica gel if higher purity is required.
Synthesis Workflow Diagram
Caption: Reaction scheme for the synthesis of Bis(2,2-diethoxyethyl) Disulfide.
Handling, Storage, and Safety
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a standard laboratory coat.
Safe Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from sources of ignition, heat, and moisture.
-
The compound is sensitive to both heat and moisture. The acetal groups can hydrolyze in the presence of acid (which can be formed with trace water), and the disulfide bond can be thermally labile.
Storage Conditions:
-
Temperature: Store in a freezer at temperatures below 0 °C.[4]
-
Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
-
Container: Keep the container tightly sealed.
Applications and Research Interest
The utility of Bis(2,2-diethoxyethyl) Disulfide in research and development stems from its dual functionality.
-
Protected Aldehyde Source: The two diethoxyethyl groups are stable acetal protecting groups for acetaldehyde. Under controlled acidic conditions, these acetals can be hydrolyzed to reveal two aldehyde functionalities. This allows for the introduction of an aldehyde into a molecule at a late synthetic stage, which is valuable for constructing complex heterocyclic systems or for bioconjugation reactions.
-
Disulfide Moiety: The disulfide bond is a key functional group in biochemistry and materials science. It can be cleaved reductively to yield two thiol groups. These thiols are potent nucleophiles and can be used for a variety of chemical transformations, including Michael additions, thiol-ene "click" reactions, and the formation of self-assembled monolayers on gold surfaces. The disulfide bond itself can also participate in disulfide exchange reactions, a process vital for forming dynamic covalent libraries or cross-linked polymer networks.
The combination of these two features makes it a valuable building block for:
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Pharmaceutical Intermediates: Synthesizing complex sulfur-containing active pharmaceutical ingredients.[4]
-
Polymer Chemistry: Acting as a cross-linker or a monomer to enhance the properties of polymers and resins.[4]
-
Bioconjugation: After deprotection and/or reduction, the resulting functional groups can be used to link molecules to proteins or other biomolecules.
Conclusion
Bis(2,2-diethoxyethyl) Disulfide is a specialized chemical intermediate with significant potential for advanced organic synthesis. Its unique structure, combining a reactive disulfide bond with protected aldehyde functionalities, offers chemists a versatile tool for creating complex molecular architectures. Understanding its physicochemical properties, mastering its synthesis, and adhering to strict handling and storage protocols are paramount for its successful application in research and development. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this valuable reagent into their synthetic workflows.
References
-
LabSolutions. Bis(2,2-diethoxyethyl) Disulfide. Available at: [Link]
-
MySkinRecipes. Bis(2,2-diethoxyethyl) Disulfide. Available at: [Link]
-
Powell, K. M., et al. (2021). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. ACS Omega. Available at: [Link]
Sources
- 1. storage.mozardsaas.nl [storage.mozardsaas.nl]
- 2. 1,2-Bis(2,2-diethoxyethyl) disulfide technical grade, 85 76505-71-0 [sigmaaldrich.com]
- 3. BIS(2,2-DIETHOXYETHYL) DISULFIDE - Safety Data Sheet [chemicalbook.com]
- 4. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 5. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
